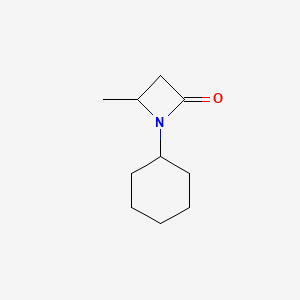
2-Azetidinone, 1-cyclohexyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 1-cyclohexyl-4-methyl- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by its unique structure, which includes a cyclohexyl group and a methyl group attached to the azetidinone ring. β-lactams are well-known for their significance in medicinal chemistry, particularly as the core structure of many antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-cyclohexyl-4-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with 4-methyl-2-oxo-1-azetidinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of 2-Azetidinone, 1-cyclohexyl-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 1-cyclohexyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Applications De Recherche Scientifique
2-Azetidinone, 1-cyclohexyl-4-methyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 1-cyclohexyl-4-methyl- involves its interaction with specific molecular targets. In the case of its use as an antibiotic, the compound inhibits the biosynthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death . The β-lactam ring interacts with penicillin-binding proteins, disrupting the cross-linking of peptidoglycan strands.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone, 1-methyl-: Another β-lactam with a simpler structure, lacking the cyclohexyl group.
2-Azetidinone, 1-phenyl-: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical properties and biological activities.
Uniqueness
2-Azetidinone, 1-cyclohexyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity and potentially its ability to interact with hydrophobic targets.
Propriétés
Numéro CAS |
78159-35-0 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-cyclohexyl-4-methylazetidin-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-7-10(12)11(8)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
Clé InChI |
UXHYLBRKNSBIGM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


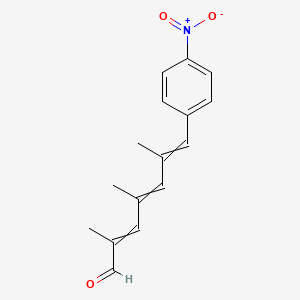


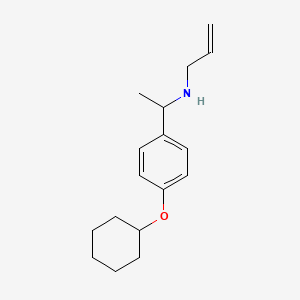
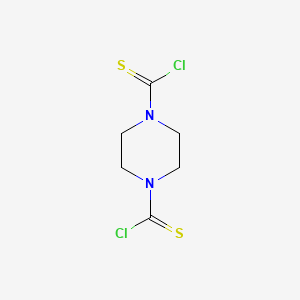
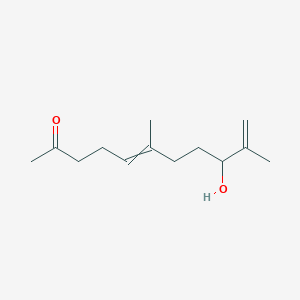
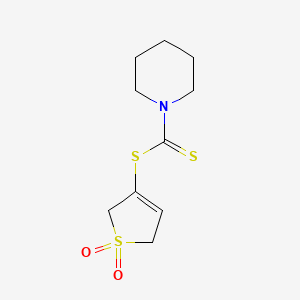



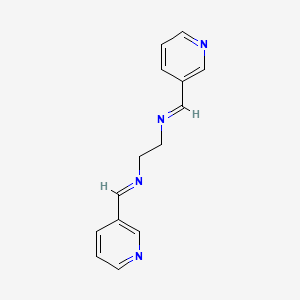
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)


